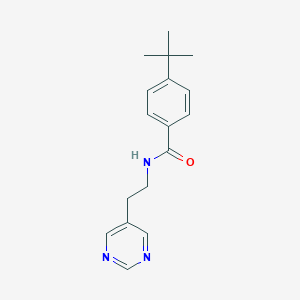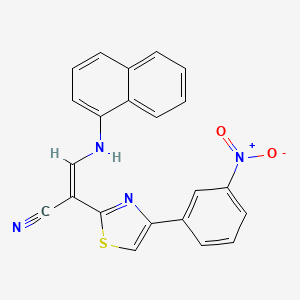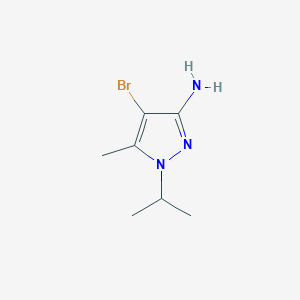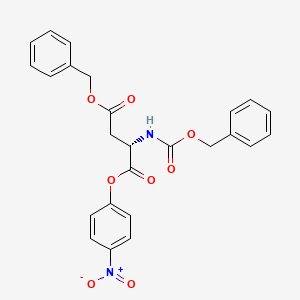![molecular formula C25H29N3O B2374003 4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 637754-61-1](/img/structure/B2374003.png)
4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one” is a chemical compound with the molecular formula C21H29N3O . It belongs to the class of benzimidazolone derivatives.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring attached to a pyrrolidinone ring via a cyclohexylethyl chain . The benzimidazole ring is planar, which allows for diverse applications in scientific research.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 339.474 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 556.7±43.0 °C at 760 mmHg, and a flash point of 290.5±28.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .
Scientific Research Applications
Optimization and Identification of Potent Inhibitors
Compounds related to the chemical structure have been optimized and identified as potent inhibitors for specific enzymes or biological processes. For instance, phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives have shown excellent potency as poly(ADP-ribose) polymerase (PARP) inhibitors, displaying both high PARP enzyme potency and cellular potency. These compounds have demonstrated significant oral bioavailability, ability to cross the blood-brain barrier, and efficacy in cancer models, suggesting their potential in cancer therapy (Penning et al., 2010).
Synthesis and Antimicrobial Activity
The synthesis of benzimidazole derivatives has led to compounds with significant in vitro antibacterial and antifungal activities. These activities suggest the potential application of such compounds in developing new antimicrobial agents. A study on 2-mercaptobenzimidazole derivatives showed excellent activity against a panel of microorganisms, demonstrating their potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Cytotoxicity and Anticancer Activity
Several benzimidazole derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, highlighting their potential application in cancer therapy. For example, new benzimidazole-based Schiff base copper(II) complexes have been studied for their DNA binding, cellular DNA lesion, and cytotoxicity against cancer cell lines, indicating their possible use as anticancer agents (Paul et al., 2015).
Antitubercular Activity
Benzimidazole derivatives substituted at the C-2 position with cyclohexylethyl and other moieties have shown excellent tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis strains. This highlights the potential of such compounds in treating tuberculosis (Gobis et al., 2015).
Properties
IUPAC Name |
4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c29-24-17-20(18-28(24)21-11-5-2-6-12-21)25-26-22-13-7-8-14-23(22)27(25)16-15-19-9-3-1-4-10-19/h2,5-8,11-14,19-20H,1,3-4,9-10,15-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWSMOZPOXOJAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373921.png)
![3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373925.png)

![N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2373929.png)


![(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2373932.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2373933.png)
![N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2373934.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2373941.png)

![N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide](/img/structure/B2373943.png)
